molecular formula C21H23NO3 B8288498 3-(4-t-Butylphenyl)-4-hydroxycarbonyl-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline

3-(4-t-Butylphenyl)-4-hydroxycarbonyl-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8288498
M. Wt: 337.4 g/mol
InChI Key: UWHMAXYFJDLFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-t-Butylphenyl)-4-hydroxycarbonyl-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H23NO3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C21H23NO3/c1-21(2,3)14-11-9-13(10-12-14)18-17(20(24)25)15-7-5-6-8-16(15)19(23)22(18)4/h5-12,17-18H,1-4H3,(H,24,25)

InChI Key

UWHMAXYFJDLFDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 170 ml of a solution containing 18.67 g of N-(4-t-butylbenzylidene)methylamine in acetonitrile, 18.00 g of homophthalic anhydride was added and the mixture was allowed to react at room temperature for 14 hours. After evaporating the solvent under reduced pressure, the residue was purified by silica gel column chromatography [chloroform/ethyl acetate (6/1)] to obtain 33.73 g of 3-(4-t-butylphenyl)-4-hydroxycarbonyl-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline (mixture of diastereomers). The thus obtained mixture of diastereomers was again subjected to silica gel column chromatography [chloroform/ethyl acetate (6/1)] to obtain 15.2 g of cis compound and 8.03 g of trans compound.
[Compound]
Name
solution
Quantity
170 mL
Type
reactant
Reaction Step One
Name
N-(4-t-butylbenzylidene)methylamine
Quantity
18.67 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

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